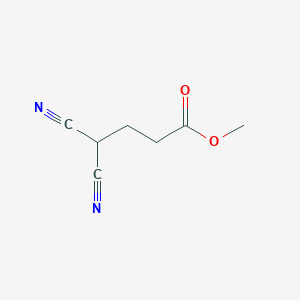
Methyl 4,4-dicyanobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,4-dicyanobutanoate is an organic compound with the molecular formula C7H8N2O2. It is characterized by the presence of two cyano groups (-CN) attached to the fourth carbon of a butanoate ester. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4,4-dicyanobutanoate can be synthesized through various methods. One common approach involves the reaction of malononitrile with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Michael addition followed by cyclization and subsequent esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process typically includes steps for purification, such as recrystallization or distillation, to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Methyl 4,4-dicyanobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted nitriles or amides.
科学的研究の応用
Methyl 4,4-dicyanobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4,4-dicyanobutanoate involves its reactivity with various nucleophiles and electrophiles. The cyano groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as an intermediate or a starting material.
類似化合物との比較
Methyl 4,4-dimethoxybutanoate: Similar ester structure but with methoxy groups instead of cyano groups.
Methyl 4,4-dicyanopentanoate: Similar structure with an additional carbon in the chain.
Ethyl 4,4-dicyanobutanoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 4,4-dicyanobutanoate is unique due to the presence of two cyano groups, which impart distinct reactivity and properties compared to other similar compounds. This makes it a valuable compound in synthetic organic chemistry and various research applications.
特性
CAS番号 |
111372-86-2 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC名 |
methyl 4,4-dicyanobutanoate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6(4-8)5-9/h6H,2-3H2,1H3 |
InChIキー |
VKOWXLGJRIQGOC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


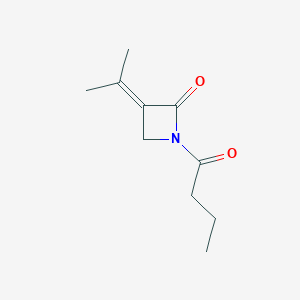
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
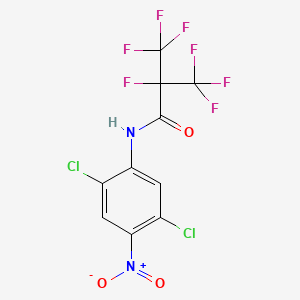
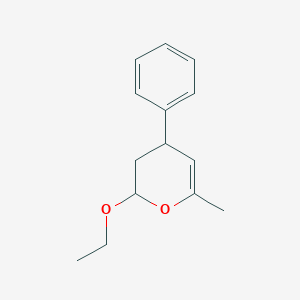
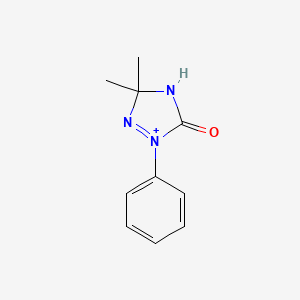
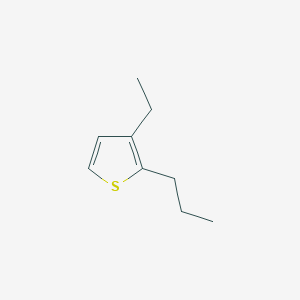

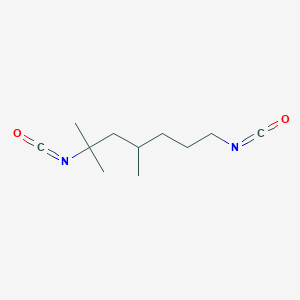
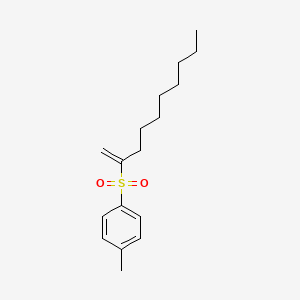
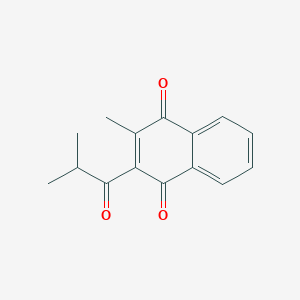

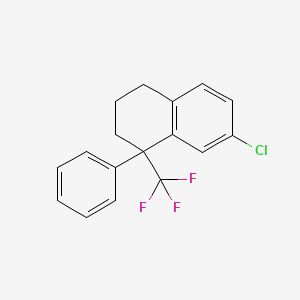
![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
